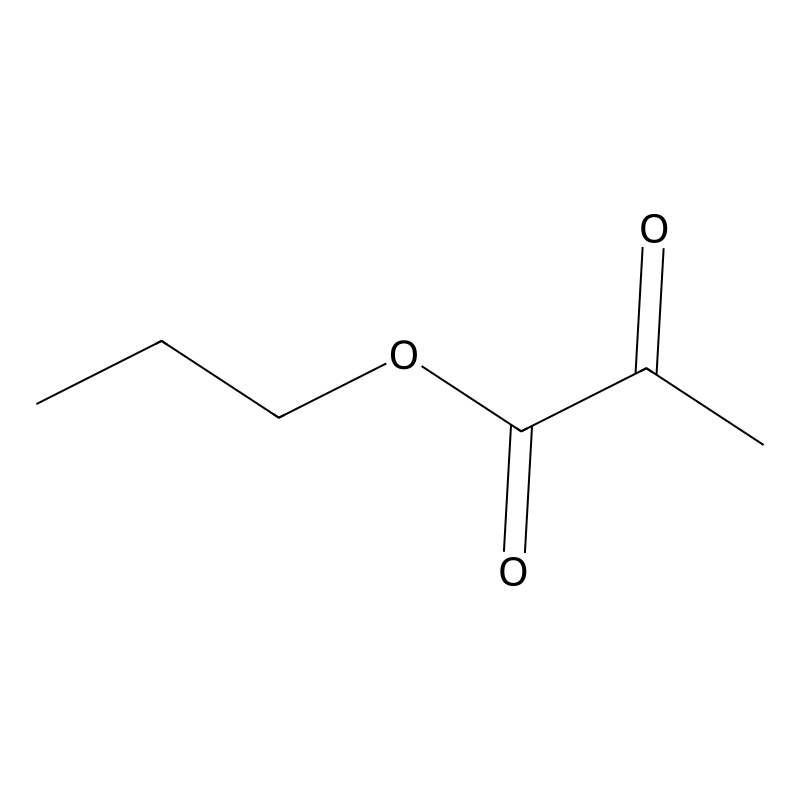

Propyl pyruvate

Content Navigation

Propyl pyruvate (CAS 20279-43-0) addresses key volatility and stability challenges in flavor and fragrance formulations. Its higher boiling point (168-169 °C) and flash point provide safer handling and minimize evaporative loss compared to methyl or ethyl pyruvate.

- Enhanced stability for high-temperature processes (baking).

- Distinct sweet, floral-caramellic aroma for long-lasting middle/base notes.

- GRAS-listed flavoring agent for food applications.

Global stock available for immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Synonyms

Purity

Package Size

Propyl pyruvate (CAS: 20279-43-0) is the propyl ester of pyruvic acid, a key intermediate in cellular metabolism. As direct use of pyruvic acid can be limited by its instability in aqueous solutions, esterification to forms like propyl pyruvate offers enhanced stability and improved handling characteristics. Recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), propyl pyruvate serves as a well-established flavoring agent in the food industry, particularly in baked goods, cheeses, and fats.

Research Fit

References

- [1] The Production of Pyruvate in Biological Technology: A Critical Review. Molecules. 2022 Dec 12;27(24):8797.

- [2] Sappington, P. L., et al. The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro. Biochemical pharmacology, 71(3), 315-326 (2006).

- [3] Propyl pyruvate, 20279-43-0. The Good Scents Company. Accessed April 2026.

- [4] Adams, T.B., et al. The FEMA GRAS assessment of alpha,beta-unsaturated aldehydes and related substances used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1240 (2005). [Note: While this is a general GRAS reference, specific FEMA status for Propyl Pyruvate is listed in other sources like The Good Scents Company]

Substituting propyl pyruvate with other common alkyl pyruvates, such as ethyl pyruvate or methyl pyruvate, is often unviable due to significant differences in key physical and sensory properties. The length of the alkyl ester chain directly governs volatility (boiling point), flammability (flash point), and the precise organoleptic profile. These are not minor variations; they are critical process and performance parameters that dictate handling protocols, safety requirements, and the sensory character of a final formulation. A process designed for the lower volatility of propyl pyruvate may experience significant material loss or safety hazards if a more volatile analog like methyl pyruvate is used. Similarly, the distinct floral-caramellic aroma of propyl pyruvate cannot be replicated by the fruity-rum character of ethyl pyruvate, making direct substitution a critical quality failure in flavor and fragrance applications.

Substitution Risk

Higher Flash Point for Safer Handling

Propyl pyruvate exhibits a significantly higher flash point compared to its lower alkyl chain analogs, methyl and ethyl pyruvate. Its flash point of 61.1 °C is over 15 °C higher than that of ethyl pyruvate and nearly 22 °C higher than methyl pyruvate, classifying it as a less flammable liquid.

| Evidence Dimension | Flash Point (TCC) |

| Target Compound Data | 61.11 °C (142.0 °F) |

| Comparator Or Baseline | Ethyl Pyruvate: 45.5 °C (114 °F) | Methyl Pyruvate: 39.4 °C (103 °F) |

| Quantified Difference | +15.6 °C vs. Ethyl Pyruvate; +21.7 °C vs. Methyl Pyruvate |

| Conditions | Standard measurement (Tag Closed Cup) |

This higher flash point can simplify storage, handling, and transportation requirements, making it a preferable choice for processes where minimizing fire hazards is a primary concern.

Lower Volatility for Process Control and Stability

The boiling point of propyl pyruvate is substantially higher than that of its more common, shorter-chain analogs. At 168-169 °C, it is approximately 24 °C higher than ethyl pyruvate and over 30 °C higher than methyl pyruvate, indicating significantly lower volatility under thermal stress.

| Evidence Dimension | Boiling Point at 760 mmHg |

| Target Compound Data | 168-169 °C |

| Comparator Or Baseline | Ethyl Pyruvate: 144 °C | Methyl Pyruvate: 134-137 °C |

| Quantified Difference | ~+24 °C vs. Ethyl Pyruvate; ~+32 °C vs. Methyl Pyruvate |

| Conditions | Atmospheric pressure (760 mmHg) |

Lower volatility is critical for reducing evaporative losses in open or high-temperature processes and for ensuring longer retention and stability in flavor, fragrance, or active material formulations.

Distinct Floral-Caramellic Sensory Profile

In flavor and fragrance applications, propyl pyruvate provides a distinct sensory profile described as 'sweet, caramellic, and floral'. This contrasts with the profile of its closest analog, ethyl pyruvate, which is characterized as having 'ether, fruity, sweet, sharp, rum, and vegetable' notes. The presence of a clear 'floral' note in propyl pyruvate and its absence in ethyl pyruvate makes them non-interchangeable for creating specific flavor profiles.

| Evidence Dimension | Organoleptic Description |

| Target Compound Data | Sweet, caramellic, floral |

| Comparator Or Baseline | Ethyl Pyruvate: Ether, fruity, sweet, sharp, rum, vegetable |

| Quantified Difference | Qualitative: Presence of 'floral' note vs. 'fruity/rum/vegetable' notes |

| Conditions | Sensory evaluation by trained flavorists |

For formulators, this specific floral note is a key differentiator that justifies the selection of propyl pyruvate when a profile requires this character without the fruity or sharp notes of analogs.

Baked Good Flavors with Thermal Stability

Due to its higher boiling point (168-169 °C) and distinct sweet, floral-caramellic profile, propyl pyruvate is well-suited for flavor systems in baked goods. Its lower volatility compared to ethyl or methyl pyruvate helps ensure better flavor retention during the baking process, delivering a consistent and targeted sensory experience in the final product.

High-Temperature Chemical Synthesis Intermediate

In synthetic chemistry, the higher boiling point and flash point of propyl pyruvate make it a more suitable reactant or aprotic solvent for reactions conducted at elevated temperatures. Its use can improve process safety and reduce material loss compared to more volatile esters, especially in reactions requiring temperatures that exceed the boiling points of methyl or ethyl pyruvate.

Fragrance Base Notes: Floral-Sweet Character

The combination of low volatility and a specific floral-sweet aroma makes propyl pyruvate a valuable component for fragrance formulators. Its properties allow it to function as a middle or base note, providing a long-lasting floral and caramellic character that would not be achievable with the more fleeting, fruity profile of ethyl pyruvate.

Application Fit Matrix

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Explore Compound Types